molecular formula C17H16O4 B2860742 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid CAS No. 24807-37-2

3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid

Cat. No.: B2860742
CAS No.: 24807-37-2
M. Wt: 284.31 g/mol
InChI Key: FQCWLBGBAQCDJF-NTMALXAHSA-N
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Description

“3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is a chemical compound with the linear formula C17H16O4 . It has a molecular weight of 284.315 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H16O4 . The InChI code for this compound is 1S/C17H16O4/c17-16 (18)10-9-13-7-4-8-15 (11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2, (H,17,18)/b10-9+ .


Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions involving “this compound”, it’s worth noting that related compounds, chiral 3-substituted benzoxaboroles, were synthesized via an asymmetric Morita–Baylis–Hillman reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 284.315 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.

Scientific Research Applications

1. Biological Activity and Synthesis

The compound 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid has been investigated for its biological activities. Studies have shown that compounds with free phenolic hydroxyls exhibit scavenging free-radical and antioxidant activity, with moderate inhibition of lipid peroxidation observed for this compound specifically (Obregón-Mendoza et al., 2018). Additionally, significant inhibition of cell growth in certain tumor cell lines was reported, indicating potential therapeutic applications in cancer research.

2. Polymer Synthesis and Potential Biological Effects

Research has explored the synthesis of new acrylate-based polymers, potentially convertible to polyphenolic polymers, using monomers like this compound. These polymers demonstrate potential for various biological effects (Yuan et al., 1992). The process involves free-radical polymerization and has implications in the field of biocompatible materials.

3. Chemical Synthesis and Reaction Mechanisms

The compound has been used in various chemical synthesis processes. Studies have detailed the reaction mechanisms involving this compound, providing insights into its behavior under different chemical conditions. This research is crucial for developing new synthetic methodologies and understanding the compound's properties (Liu et al., 2009).

4. Development of Functional Polymers

The application of this compound extends to the development of functional polymers. Research in this area focuses on creating polymers with specific properties, such as UV absorption, thermal stability, and photoreactivity. These developments are significant for materials science, particularly in creating specialized coatings and films (Li et al., 1984).

Safety and Hazards

While specific safety and hazard information for “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Properties

CAS No.

24807-37-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H16O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8-

InChI Key

FQCWLBGBAQCDJF-NTMALXAHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)O)OCC2=CC=CC=C2

SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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